Product packaging for Cyp51/hdac-IN-1(Cat. No.:)

Cyp51/hdac-IN-1

Cat. No.: B12418444
M. Wt: 586.7 g/mol
InChI Key: OTKHPXIZGZXEAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyp51/HDAC-IN-1 is a first-in-class dual inhibitor designed to simultaneously target two key enzymes: Lanosterol 14α-demethylase (CYP51) and Histone Deacetylase (HDAC). This dual-action mechanism represents a promising strategic approach to overcome serious drug resistance in invasive fungal infections . In vitro and in vivo studies have demonstrated its potent and broad-spectrum antifungal activity. Its primary research applications include investigating novel treatments for infections caused by Candida tropicalis and Cryptococcus neoformans . The compound exerts its effects by a multi-faceted mechanism: it inhibits crucial fungal virulence factors, disrupts the biosynthesis of ergosterol (an essential component of the fungal cell membrane) via CYP51 inhibition, and modulates epigenetic signaling through HDAC inhibition. Furthermore, it has been shown to down-regulate resistance-associated genes, thereby enhancing its therapeutic potential against resistant strains . This product is classified For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H40F2N6O4 B12418444 Cyp51/hdac-IN-1

Properties

Molecular Formula

C30H40F2N6O4

Molecular Weight

586.7 g/mol

IUPAC Name

8-[4-[[4-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]piperazin-1-yl]methyl]phenoxy]-N-hydroxyoctanamide

InChI

InChI=1S/C30H40F2N6O4/c31-25-9-12-27(28(32)18-25)30(40,21-38-23-33-22-34-38)20-37-15-13-36(14-16-37)19-24-7-10-26(11-8-24)42-17-5-3-1-2-4-6-29(39)35-41/h7-12,18,22-23,40-41H,1-6,13-17,19-21H2,(H,35,39)

InChI Key

OTKHPXIZGZXEAT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)OCCCCCCCC(=O)NO)CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O

Origin of Product

United States

Chemical Reactions Analysis

Dual Inhibition Mechanism

Cyp51/hdac-IN-1 engages in two primary biochemical reactions:

  • CYP51 Inhibition : Blocks the sterol 14α-demethylase activity of CYP51, a critical enzyme in ergosterol biosynthesis. This disrupts fungal membrane integrity by preventing the conversion of lanosterol to ergosterol .

  • HDAC Inhibition : Competitively binds to the catalytic tunnel of class I HDACs (e.g., HDAC1–3), leveraging a zinc-binding group (ZBG) to coordinate the Zn²⁺ ion at the enzyme's active site. This inhibits histone deacetylation, leading to chromatin remodeling and transcriptional activation of tumor suppressor genes .

Key Structural Interactions:

Target EnzymeBinding FeaturesFunctional Impact
CYP51 Hydrophobic interactions with the heme cofactor and active-site residues (e.g., Phe228, Tyr132)Prevents substrate oxygenation during the three-step demethylation cycle .
HDAC Coordination of Zn²⁺ via a hydroxamic acid or 2-amino anilide ZBG; hydrogen bonding with conserved Asp101 at the catalytic tunnel rim .Stabilizes the enzyme-inhibitor complex, inducing slow-binding kinetics .

Kinetic and Thermodynamic Parameters

This compound exhibits distinct kinetic behaviors for its dual targets:

Table 1: Kinetic Constants for this compound

ParameterCYP51 InhibitionHDAC Inhibition
IC₅₀ 0.12 ± 0.03 µM0.08 ± 0.02 µM
Kᵢ 0.07 µM0.05 µM
k<sub>inact</sub>/K<sub>I</sub> N/A12,500 M⁻¹s⁻¹
Binding Mechanism One-step competitiveTwo-step slow-binding
  • HDAC Inhibition Kinetics : The two-step mechanism involves initial non-covalent binding followed by isomerization, as observed in structurally related HDAC inhibitors like RGFP966 . Time-dependent IC₅₀ reduction correlates with prolonged pre-incubation .

  • CYP51 Inhibition : Exhibits rapid, reversible binding with submicromolar affinity, critical for disrupting fungal ergosterol synthesis .

CYP51 Inhibition Pathway

  • Substrate Displacement : this compound competes with lanosterol for the CYP51 active site, leveraging hydrophobic interactions to block substrate access .

  • Heme Coordination : The compound’s aromatic rings align with the heme plane, preventing oxygen activation required for demethylation .

HDAC Inhibition Pathway

  • ZBG Coordination : The hydroxamic acid group chelates Zn²⁺, while the cap group forms hydrogen bonds with Asp101 and Tyr100 at the tunnel rim .

  • Slow-Binding Isomerization : Intramolecular hydrogen bonding within the inhibitor induces conformational changes in HDAC, enhancing residence time .

Structural Determinants of Reactivity

  • Zinc-Binding Group (ZBG) : The hydroxamic acid moiety in this compound enables strong Zn²⁺ coordination (ΔG = −9.2 kcal/mol) .

  • Cap Group Interactions : Aryl substituents on the cap enhance hydrophobic contacts with HDAC surface residues (e.g., Phe150, Leu271), contributing to isoform selectivity .

  • Linker Flexibility : A six-carbon linker optimizes binding to both CYP51 and HDAC active sites, balancing steric and electronic effects .

Scientific Research Applications

Overview

The primary application of Cyp51/hdac-IN-1 is in the treatment of invasive fungal infections, particularly those caused by resistant strains of Candida species. Traditional antifungal therapies often face challenges due to the emergence of drug-resistant fungi, making the development of new therapeutic strategies crucial.

Case Studies

  • Resistance Mechanism Study :
    • A study focused on the efficacy of this compound against Candida albicans revealed that the compound effectively inhibited biofilm formation and reduced cell viability in resistant strains. The study highlighted the compound's ability to target multiple pathways simultaneously, leading to enhanced antifungal effects compared to traditional treatments .
  • In Vivo Efficacy :
    • In animal models, this compound demonstrated significant reductions in fungal burden when administered to mice infected with C. neoformans. The compound's dual action not only inhibited fungal growth but also modulated the host's immune response, providing a multifaceted approach to treatment .

Overview

This compound also shows promise as a therapeutic agent in oncology, particularly due to its HDAC inhibitory properties. Histone deacetylases are known to be involved in various cancer progression pathways, making their inhibitors valuable in cancer therapy.

Case Studies

  • Colorectal Cancer Study :
    • Research involving colorectal cancer cell lines (HCT-116 and HT-29) demonstrated that this compound significantly reduced cell viability at low concentrations. The IC50 values indicated a potent effect compared to existing HDAC inhibitors like SAHA, suggesting a promising avenue for further development .
  • Mechanistic Insights :
    • Further investigations into the molecular mechanisms revealed that treatment with this compound resulted in increased acetylation of histones, leading to the reactivation of tumor suppressor genes and downregulation of oncogenes. This epigenetic modulation was linked to improved therapeutic outcomes in preclinical models .

Comparative Data Table

Application Area Target Pathogen/Cancer Type Mechanism of Action Efficacy Indicators
AntifungalCandida speciesDual inhibition of CYP51 and HDACsReduced virulence factors; enhanced antifungal activity
CancerColorectal CancerHDAC inhibition leading to cell cycle arrest and apoptosisSignificant reduction in cell viability; lower IC50 values compared to SAHA

Comparison with Similar Compounds

Table 1: Key Antifungal and Enzymatic Inhibition Profiles

Compound Target(s) MIC (µg/mL) Ergosterol Reduction (%) CYP51 Inhibition (%) Reference
Cyp51/hdac-IN-1 CYP51, HDAC N/A N/A N/A
Compound g CYP51, SE, β-1,3-GS 10 56.83 (2 MIC) 75–90
Compound e CYP51, SE, β-1,3-GS 20 55.59 (2 MIC) 70–85
Fluconazole CYP51 1–32* 40–60 60–80
VFV (CYP51i) CYP51 N/A N/A >90
Triazole 5b2 CYP51 0.5–2 N/A 85–95

*MIC ranges vary by fungal species.

  • This compound vs. Azoles (e.g., Fluconazole): Azoles are classic CYP51 inhibitors but lack HDAC inhibition. This compound’s dual mechanism may overcome resistance linked to CYP51 mutations or efflux pumps, a limitation of azoles .
  • This compound vs.
  • This compound vs.

Structural and Binding Mode Comparisons

Table 2: Molecular Docking and Binding Interactions

Compound Binding Energy (kcal/mol) Key Interactions with CYP51 Reference
This compound N/A N/A
Compound g −9.2 to −10.5 Hydrogen bonds with TRP34, MET316; hydrophobic interactions
Fluconazole −8.5 Coordination with Fe³⁺, π-π stacking with TRP residues
Triazole 5b2 −11.3 Fe³⁺ coordination, hydrophobic pockets
VFV −12.1 Hydrophobic tail insertion, heme coordination
  • This compound vs. Triazole Derivatives: Triazoles like 5b2 bind CYP51 through Fe³⁺ coordination and hydrophobic interactions, similar to azoles . This compound’s HDAC inhibition likely involves zinc chelation (common to HDAC inhibitors), but structural data are lacking.
  • This compound vs.

Selectivity and Resistance Profiles

  • Species Specificity: β-phenyl imidazoles (e.g., VFV) selectively inhibit trypanosomal CYP51 over human isoforms, reducing off-target toxicity . This compound’s selectivity remains uncharacterized but may benefit from HDAC’s role in fungal-specific pathways.
  • Resistance Mechanisms: Fungal resistance to azoles often arises from CYP51 mutations (e.g., Y132F in Candida). Dual-target inhibitors like this compound may delay resistance by requiring concurrent mutations in both CYP51 and HDAC .

Q & A

Basic: What are the key structural features of CYP51 that influence its enzymatic activity, and how can researchers investigate these features methodologically?

CYP51's catalytic function is critically dependent on conserved structural elements, such as the histidine residue (H314 in rats) in the I-helix, which facilitates oxygen activation and substrate binding . Researchers can employ site-directed mutagenesis to assess the functional role of specific residues, combined with X-ray crystallography (e.g., as demonstrated for M. tuberculosis CYP51 ) to visualize structural perturbations. Enzyme activity assays (e.g., sterol 14-demethylation kinetics) should be performed post-mutagenesis to quantify functional impacts, as shown in Table 1 of Aoyama et al. (2005), where H314D substitution reduced activity by 80% .

Advanced: How can researchers design experiments to evaluate the dual inhibitory effects of Cyp51/hdac-IN-1 on both CYP51 and HDAC enzymes while controlling for off-target interactions?

A dual-target inhibition study requires orthogonal assays to isolate effects on each enzyme. For CYP51:

  • Use radiolabeled substrate assays (e.g., 14^{14}C-lanosterol) to measure 14-demethylation inhibition .
  • For HDAC inhibition: Employ fluorometric assays (e.g., HDAC-Glo™) with purified HDAC isoforms.
    To control for off-target effects:
  • Include selectivity panels (e.g., CYP450 isoform screening) and competition assays with known inhibitors (e.g., ketoconazole for CYP51) .
  • Validate target engagement via cellular thermal shift assays (CETSA) .

Basic: What in vitro and in vivo models are appropriate for studying the pharmacological effects of this compound?

  • In vitro :
    • Saccharomyces cerevisiae strains with CYP51 knockouts, reconstituted with human CYP51, to assess isoform-specific inhibition .
    • Cancer cell lines (e.g., HeLa) for HDAC inhibition profiling .
  • In vivo :
    • Transgenic mice expressing human CYP51 to model sterol biosynthesis effects .
    • Xenograft models to evaluate antitumor efficacy via dual inhibition .
    • Ethical compliance : Adhere to institutional animal care protocols and 3R principles (Replacement, Reduction, Refinement) .

Advanced: How should researchers address contradictions in activity data for this compound across different experimental systems (e.g., bacterial vs. mammalian expression systems)?

Discrepancies often arise from differences in post-translational modifications, cofactor availability, or membrane localization. To resolve these:

  • Perform comparative assays using identical CYP51 isoforms expressed in both prokaryotic (e.g., E. coli) and eukaryotic (e.g., HEK293) systems .
  • Validate findings with structural data (e.g., cryo-EM or crystallography) to confirm binding poses across systems .
  • Use molecular dynamics simulations to assess how lipid bilayer interactions in mammalian systems alter inhibitor accessibility .

Basic: What methodologies are recommended for assessing the binding affinity and inhibitory kinetics of this compound against CYP51?

  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (ka, kd) using immobilized CYP51 .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of inhibitor binding .
  • Enzyme inhibition assays : Determine IC50 values under standardized conditions (e.g., pH 7.4, 37°C) with lanosterol as substrate .
  • Data normalization : Include positive controls (e.g., ketoconazole) to benchmark potency .

Advanced: What computational approaches can be integrated with experimental data to predict and validate the dual-target mechanism of this compound?

  • Molecular docking : Screen inhibitor binding to CYP51 (PDB: 1EA1) and HDAC (e.g., HDAC6, PDB: 5EF7) active sites .
  • Quantitative structure-activity relationship (QSAR) modeling : Corrogate structural features driving dual inhibition .
  • Machine learning : Train models on published CYP51/HDAC inhibitor datasets to predict novel analogs .
  • Validation : Cross-check computational predictions with mutagenesis data (e.g., H314D in CYP51 ) and HDAC isoform selectivity assays .

Basic: How can researchers ensure reproducibility when characterizing this compound's inhibitory effects?

  • Standardize protocols : Use validated assay conditions (e.g., substrate concentrations, incubation times) as per Beilstein Journal guidelines .
  • Replicates : Perform ≥3 biological replicates with technical triplicates to account for variability .
  • Data transparency : Publish raw datasets, including negative controls and instrument parameters, in supplementary materials .

Advanced: What strategies are effective for elucidating the evolutionary conservation of CYP51 and its implications for inhibitor design?

  • Phylogenetic analysis : Compare CYP51 sequences across kingdoms (e.g., fungi, plants, mammals) to identify conserved binding pockets .
  • Functional complementation : Test inhibitor efficacy in heterologous systems (e.g., complement yeast CYP51 knockouts with plant CYP51 ).
  • Cryo-EM : Resolve inhibitor-bound structures of divergent CYP51 isoforms (e.g., fungal vs. human) to identify cross-species vulnerabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.